molecular formula C20H23N5O2S B12130625 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide

Cat. No.: B12130625
M. Wt: 397.5 g/mol
InChI Key: DNWFRFSBLWADQX-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide (hereafter referred to as Compound A) is a 1,2,4-triazole derivative with a thioether-linked acetamide moiety. Key structural features include:

  • A 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-ethoxyphenyl ring.
  • A thioether (-S-) bridge connecting the triazole to an acetamide group.
  • The acetamide nitrogen is bonded to a 3,5-dimethylphenyl group.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2S/c1-4-27-17-7-5-6-15(11-17)19-23-24-20(25(19)21)28-12-18(26)22-16-9-13(2)8-14(3)10-16/h5-11H,4,12,21H2,1-3H3,(H,22,26)

InChI Key

DNWFRFSBLWADQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction using an ethoxyphenyl halide and the triazole intermediate.

    Attachment of the Dimethylphenylacetamide Moiety: The final step involves the coupling of the triazole intermediate with 3,5-dimethylphenylacetic acid or its derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole and ethoxyphenyl derivatives.

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.

    Biology: It is used in biochemical assays to study enzyme inhibition, protein binding, and cellular uptake mechanisms.

    Industrial Applications: The compound can be used as a precursor for the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and ethoxyphenyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key analogs and their substituents:

Compound ID Triazole Substituents Acetamide Aryl Group Notable Features Biological Activity (if reported) Reference
Compound A 4-amino, 5-(3-ethoxyphenyl) 3,5-dimethylphenyl Ethoxy group at meta position Not reported N/A
Compound B 4-amino, 5-(2-methoxyphenyl) 3,5-dimethoxyphenyl Methoxy groups (ortho on triazole) Not reported [2]
Compound C 4-amino, 5-(2-pyridyl) 3-methylphenyl Pyridine ring introduces basicity 1.28× more active than diclofenac [5]
Compound D 4-amino, 5-(2-chlorophenyl) 3,5-dimethylphenyl Chlorine (electron-withdrawing) Not reported [8]
Compound E 4-ethyl, 5-(pyridin-3-yl) 3,5-dimethylphenyl Ethyl group at position 4 of triazole Not reported [9]
Key Observations:

Pyridyl substituents (Compounds C and E) introduce nitrogen atoms capable of hydrogen bonding, which correlates with increased anti-inflammatory activity in Compound C .

Electronic Effects: Ethoxy vs. Chlorine in Compound D (electron-withdrawing) may alter electronic density on the triazole, affecting interaction with charged residues in biological targets .

Aryl Group on Acetamide :

  • 3,5-Dimethylphenyl (Compounds A, D, E) provides steric bulk and hydrophobicity, while 3-methylphenyl (Compound C) reduces steric hindrance, possibly explaining its superior activity .

Hypothesized Pharmacological Profile

  • Anti-inflammatory Potential: Pyridyl-containing Compound C outperformed diclofenac, implying that nitrogen-rich substituents enhance activity. Compound A’s ethoxy group may balance lipophilicity and electronic effects for similar efficacy .
  • Antimicrobial Applications : Chlorine in Compound D could improve activity against Gram-negative bacteria, as seen in other triazole-based antibiotics .

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